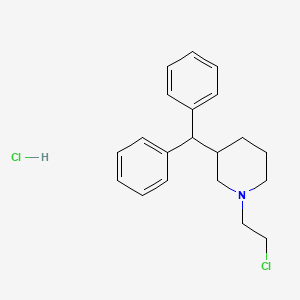
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride, identified by the Unique Ingredient Identifier D3RD6LR4V1, is a chemical compound with the molecular formula C20H24ClN.ClH . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine with benzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, such as cancer and neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves its interaction with cellular components. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the disruption of cellular processes, including DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, where the compound forms cross-links, preventing the separation of DNA strands and inhibiting cell division .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)azepane hydrochloride: This compound has a similar structure but with a seven-membered ring instead of a six-membered piperidine ring.
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound features a five-membered pyrrolidine ring, differing in ring size and chemical properties.
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride: This compound contains a piperazine ring with a phenyl group, offering different biological activities and applications.
The uniqueness of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
14584-04-4 |
|---|---|
Formule moléculaire |
C20H25Cl2N |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H |
Clé InChI |
QYXJARCLQLTUPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




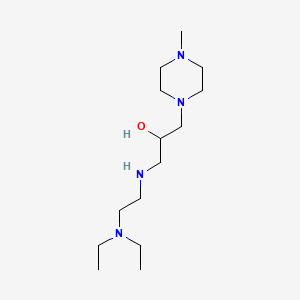
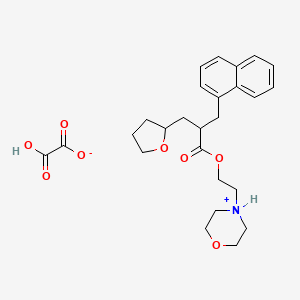
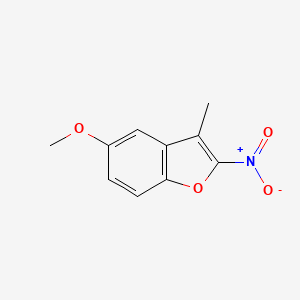
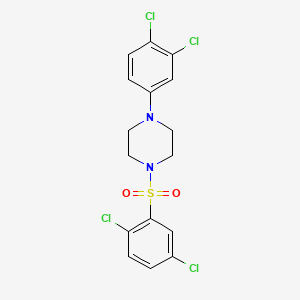



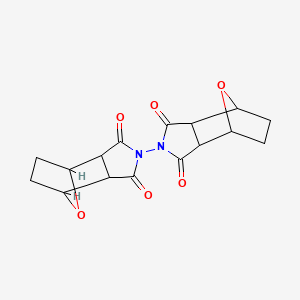
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

